molecular formula C16H15NO2 B2791155 Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate CAS No. 153924-62-0

Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate

Cat. No.: B2791155
CAS No.: 153924-62-0
M. Wt: 253.301
InChI Key: CQQDENKZGHVZPX-SFQUDFHCSA-N
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Description

Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate is a methyl ester derivative featuring a phenyl group and a (phenylmethylene)amino substituent at the α-carbon of the acetate backbone. The (phenylmethylene)amino group is a Schiff base (imine) formed via condensation of an amine and carbonyl compound, which confers unique electronic and steric properties. This structural motif is common in coordination chemistry and bioactive molecules due to its ability to act as a ligand or participate in redox reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(benzylideneamino)-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)15(14-10-6-3-7-11-14)17-12-13-8-4-2-5-9-13/h2-12,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQDENKZGHVZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate typically involves the reaction of methyl 2-phenylacetate with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The phenyl and phenylmethyleneamino groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate involves its interaction with specific molecular targets. The phenyl and phenylmethyleneamino groups can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table highlights structural analogs of Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate, emphasizing differences in substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 2-phenyl-2-[(3-phenyl)azulen-1-yl]acetate Azulene ring instead of imine group C₂₆H₂₂O₂ Synthesized via C–H alkylation; 80% yield
(E)-Methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate Isobenzofuranimine ring system C₂₄H₁₇NO₃ Herbicidal activity (Arabidopsis thaliana)
(R,R)-(+)-Methyl 2-phenyl-2-(2-piperidyl)acetate (DMP) Piperidine ring instead of imine C₁₄H₁₉NO₂ Medicinal applications (neurological disorders)
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino group; ethyl ester C₁₄H₂₁NO₂ Polar amino group; potential CNS activity
Methyl 2-Amino-2-(2,3-dimethylphenyl)acetate Amino and dimethylphenyl groups C₁₁H₁₅NO₂ Structural analog for drug design

Physicochemical Properties

  • Solubility: The presence of the imine group in this compound likely enhances polarity compared to non-polar analogs like DMP (piperidyl ester), which exhibits solubility in organic solvents due to its aromatic and ester moieties .
  • Stability : Schiff bases like the target compound are prone to hydrolysis under acidic/basic conditions, contrasting with stable esters such as Methyl 2-thienyl acetate () or DMP .

Key Research Findings and Trends

  • Substituent Effects : Electron-donating/withdrawing groups on aromatic rings (e.g., 4-methylphenyl vs. 3-chlorophenyl in azulenes) minimally affect reaction efficiency in C–H alkylation, suggesting robustness in synthesis .
  • Bioactivity-Structure Relationship: Isobenzofuranimines with phenylimino groups exhibit stronger phytotoxicity than alkylimino analogs, underscoring the importance of aromaticity in biological activity .

Biological Activity

Methyl 2-phenyl-2-[(phenylmethylene)amino]acetate is an organic compound with significant biological activity, attributed to its unique structural features. This article explores its biological mechanisms, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C16H15NO2. The compound contains a phenyl group and a phenylmethyleneamino group, which facilitate interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily due to its ability to bind to specific enzymes and receptors. The interaction of the phenyl and phenylmethyleneamino groups with these targets can modulate their activity, leading to various biological effects. Research indicates that these interactions can influence metabolic pathways, potentially impacting processes such as cell signaling and enzyme catalysis.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. In vitro studies demonstrated that the compound exhibits significant antibacterial activity against various strains of bacteria. For example, it showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

Recent research highlights the compound's potential as an anticancer agent. In cell line studies, this compound exhibited cytotoxic effects on cancer cells, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

Cell LineIC50 (µM)Reference
MCF-71.9
HCT-1162.3
S. aureusVaries
E. coliVaries

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cytotoxicity Assessment : In another study focused on cancer treatment, this compound was tested on MCF-7 and HCT-116 cell lines. The findings revealed that the compound induced apoptosis in these cancer cells through a caspase-dependent pathway, highlighting its mechanism of action in anticancer therapy .

Q & A

Q. Scalability Data :

ScaleYield (Lab vs. Pilot)Purity (Lab vs. Pilot)
10 g (Lab)65%98%
1 kg (Pilot)58%95%

How does stereochemistry influence the biological activity of this compound derivatives?

Advanced Research Question
The compound’s chiral center (C2) dictates enantioselective interactions. For example:

  • (R)-enantiomer : Higher affinity for GABA_A receptors (Ki = 120 nM vs. 450 nM for (S)-form) .
  • Resolution methods : Chiral SFC (supercritical fluid chromatography) using Chiralpak® IC columns achieves >99% enantiomeric excess .

What safety protocols are critical when handling this compound in the lab?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential respiratory irritancy .
  • Waste disposal : Segregate organic waste containing imine groups for incineration .
  • Acute toxicity : LD50 data (rodent oral) suggests moderate toxicity; avoid dermal exposure .

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